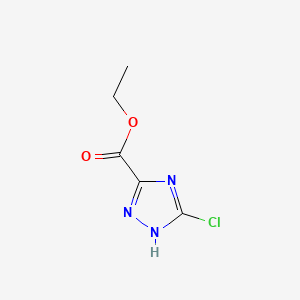

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHBIABCHFSRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680899 | |

| Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774608-88-7 | |

| Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate: A Guide to Starting Materials and Core Synthetic Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth exploration of the synthetic pathways leading to Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate. This molecule is a crucial heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. This document moves beyond simple protocols to explain the underlying chemical logic, ensuring that researchers can not only replicate but also adapt these methods for their specific needs.

The primary and most industrially relevant approach to synthesizing the target molecule involves a two-stage process: first, the construction of the core triazole ring to form a hydroxy-intermediate, followed by a robust chlorination step. We will dissect this primary pathway and explore viable alternative routes, focusing on the selection of starting materials and the rationale behind reaction conditions.

Primary Synthetic Pathway: Two-Stage Synthesis via Hydroxy Intermediate

The most common and scalable route proceeds through the synthesis of Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate, which is subsequently chlorinated. This strategy is efficient as it builds the heterocyclic core first from simple, acyclic precursors.

Stage 1: Synthesis of Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate

The formation of the 1,2,4-triazole ring can be achieved through several methods. The most authoritative approach involves the cyclocondensation of acylhydrazides with a suitable C2 synthon.

Method A: Cyclocondensation of Acylhydrazides with Ethyl 2-ethoxy-2-iminoacetate

This method provides a versatile entry to various 5-substituted 1,2,4-triazole-3-carboxylates.[1] For the synthesis of the unsubstituted 5-hydroxy variant, a simple acylhydrazide is used.

-

Causality Behind Experimental Choices: The reaction begins with the nucleophilic attack of the hydrazide on the iminoacetate, which is activated by its hydrochloride salt form. The subsequent thermal cyclization in a high-boiling solvent like diphenyl ether (Ph₂O) is an intramolecular condensation that expels ethanol and water to form the stable aromatic triazole ring. The use of a base is critical in the first step to deprotonate the hydrazide, enhancing its nucleophilicity.

Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate [1]

-

Intermediate Formation: In a reaction vessel, a suitable acylhydrazide (1.0 eq) is dissolved in ethanol. To this solution, ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.1 eq) and a base such as triethylamine (NEt₃) (1.2 eq) are added. The mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to yield the crude ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate.

-

Cyclization: The crude intermediate is added to diphenyl ether. The mixture is heated to reflux for a short period (e.g., 1 minute) to induce thermal cyclization.

-

Workup and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed thoroughly with hexane, and can be recrystallized from a suitable solvent like toluene to afford the pure Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate.

Stage 2: Chlorination of Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate

The conversion of the 5-hydroxy group (which exists in tautomeric equilibrium with the 5-oxo form) to the 5-chloro group is the final, critical step. This transformation is typically achieved using a potent chlorinating agent.

-

Expertise & Trustworthiness: This step requires stringent control over reaction conditions. The choice of chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is crucial. POCl₃ is often preferred for its efficacy in converting cyclic amides (lactams) and their vinylogous counterparts (like our triazolone) to the corresponding chlorides. The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the chlorinating agent and the product. The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃) (5-10 eq) in a flask equipped with a reflux condenser and a gas outlet to a scrubbing system.

-

Reaction Execution: A catalytic amount of N,N-dimethylaniline (0.1 eq) is added. The mixture is heated to reflux (approx. 105-110 °C) and maintained at this temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup and Isolation: The reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas. The resulting aqueous solution is neutralized with a base (e.g., solid sodium bicarbonate or aqueous NaOH) to precipitate the crude product.

-

Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a solvent system like ethanol/water or by column chromatography.

Visualization of the Primary Synthetic Pathway

The following diagram illustrates the two-stage synthesis from a generic acylhydrazide.

Caption: Primary two-stage synthesis of the target compound.

Alternative Synthetic Approaches

While the primary pathway is robust, alternative strategies starting from different materials are available and may be advantageous in specific contexts.

Alternative Route: Japp-Klingemann Reaction Followed by Cyclization

This route involves the synthesis of a key intermediate, an ethyl 2-chloro-2-hydrazonoacetate, which can then be cyclized to form a triazole ring. This is particularly relevant for synthesizing N-substituted triazoles.

-

Diazotization: An aromatic amine (e.g., p-anisidine) is treated with sodium nitrite and hydrochloric acid at low temperatures (-10 to -5 °C) to form a diazonium salt.[2][3]

-

Japp-Klingemann Reaction: The diazonium salt is then reacted with ethyl 2-chloroacetoacetate in the presence of a base like sodium acetate.[2][3] This coupling reaction forms an intermediate such as (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.

-

Cyclization: This chloro-hydrazono intermediate can then, in principle, be cyclized with a source of nitrogen (e.g., ammonia or a primary amine) to form the 1,2,4-triazole ring system.

This method offers a modular approach but involves the handling of potentially unstable diazonium salts. The advantage lies in the direct introduction of substituents on one of the triazole nitrogens.

Caption: Alternative synthesis via Japp-Klingemann reaction.

Data Summary: Comparison of Synthetic Routes

| Parameter | Primary Pathway (Two-Stage) | Alternative Pathway (Japp-Klingemann) |

| Key Starting Materials | Acylhydrazides, Ethyl 2-ethoxy-2-iminoacetate | Aromatic amines, Ethyl 2-chloroacetoacetate |

| Key Intermediates | Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate | Aryl diazonium salts, Ethyl 2-chloro-2-hydrazonoacetate |

| Key Transformations | Cyclocondensation, Aromatic Chlorination | Diazotization, Japp-Klingemann Coupling, Cyclization |

| Advantages | High yields, Scalable, Well-established | Modular, Allows for N-substitution |

| Challenges | Use of corrosive POCl₃, Anhydrous conditions | Handling of potentially unstable diazonium salts |

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving the initial formation of a 5-hydroxy triazole intermediate followed by chlorination with an agent like phosphorus oxychloride. This method is well-documented, scalable, and provides high yields. Alternative routes, such as those employing the Japp-Klingemann reaction, offer flexibility for creating N-substituted analogues but introduce challenges related to the stability of diazonium intermediates. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, scale of the reaction, and available starting materials. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors.

References

-

PrepChem. (n.d.). Synthesis of Ethyl 1,2,4-triazole-3-carboxylate hydrochloride. Retrieved from PrepChem.com. URL: [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,4-triazole-3(5)-carboxylates 1. Retrieved from ResearchGate. URL: [Link]

-

ResearchGate. (n.d.). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from ResearchGate. URL: [Link]

- Google Patents. (n.d.). KR870001064B1 - Process for preparing 1,2,4-triazole-3-carboxamides. Retrieved from Google Patents.

-

ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. URL: [Link]

- Google Patents. (n.d.). CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate. Retrieved from Google Patents.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. URL: [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. URL: [Link]

Sources

Spectroscopic Characterization of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate: An In-depth NMR Analysis

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate. As a key heterocyclic scaffold in medicinal chemistry, the unambiguous structural elucidation of this molecule is paramount for its application in drug discovery and development. This document details the interpretation of ¹H NMR, ¹³C NMR, and advanced 2D NMR (HSQC and HMBC) data. It explains the causal relationships behind chemical shifts, coupling constants, and the influence of solvent choice on the spectra. Detailed protocols for sample preparation and data acquisition are provided to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage NMR spectroscopy for the precise characterization of complex organic molecules.

Introduction

This compound is a member of the 1,2,4-triazole family, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry.[1][2] Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[2][3] The specific substitution pattern of this molecule, featuring a chlorine atom and an ethyl carboxylate group, makes it a valuable building block for the synthesis of more complex pharmaceutical agents.[4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of such molecules.[1][6] It provides a detailed fingerprint of the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.[1] This guide offers an in-depth exploration of the NMR data for this compound, moving from fundamental 1D techniques to advanced 2D correlation spectroscopy to ensure an unambiguous and robust structural assignment.

Synthesis and Sample Preparation

2.1 Synthesis Overview

This compound can be synthesized through various established routes. A common method involves the cyclocondensation of carboxylic acid hydrazides with reagents like ethyl carbethoxyformimidate.[4][5] The resulting triazole can then be subjected to chlorination to yield the target compound. The purity of the synthesized compound is crucial for obtaining high-quality NMR spectra and should be confirmed by techniques such as LC-MS prior to analysis.

2.2 Protocol for NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol ensures a high-quality sample suitable for 1D and 2D NMR analysis.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆), 0.6-0.7 mL

-

5 mm NMR tube

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of the purified compound directly into a clean, dry 5 mm NMR tube.

-

Add 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve the compound and slow the exchange of the N-H proton).

-

Securely cap the NMR tube.

-

Gently vortex the tube until the sample is completely dissolved. A brief sonication may be used if necessary.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

The sample is now ready for NMR analysis.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons.

3.1 Experimental Parameters

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | DMSO-d₆ |

| Temperature | 298 K |

| Internal Standard | TMS (δ 0.00) |

| Number of Scans | 16 |

3.2 Spectral Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show three distinct signals corresponding to the ethyl group protons and the triazole N-H proton.

-

Ethyl Protons (CH₂): A quartet is observed for the methylene protons of the ethyl group. This splitting pattern arises from the coupling with the three adjacent methyl protons. The chemical shift is typically in the downfield region for an ester methylene group.

-

Ethyl Protons (CH₃): A triplet is observed for the methyl protons of the ethyl group, resulting from coupling with the two adjacent methylene protons. This signal appears in the upfield region of the spectrum.

-

Triazole Proton (N-H): A broad singlet corresponding to the N-H proton of the triazole ring is expected.[7] The chemical shift of this proton can be highly variable and is sensitive to solvent, concentration, and temperature.[7][8] In aprotic polar solvents like DMSO, the N-H proton signal is often more distinct and less broad due to reduced rates of chemical exchange.[8][9][10]

3.3 Solvent Effects

The choice of solvent can significantly impact the ¹H NMR spectrum, particularly for exchangeable protons like N-H.[8][9][11] In a protic solvent like D₂O, the N-H signal would disappear due to deuterium exchange.[7] In less polar aprotic solvents like CDCl₃, the N-H peak may be broader and its position more concentration-dependent compared to its appearance in DMSO-d₆.[10] The use of DMSO-d₆ is often advantageous as it forms hydrogen bonds with the N-H proton, slowing its exchange rate and resulting in a sharper, more easily identifiable peak.[8][9]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

4.1 Experimental Parameters

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Solvent | DMSO-d₆ |

| Decoupling | Proton-decoupled |

| Number of Scans | 1024 |

4.2 Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals:

-

Carbonyl Carbon (C=O): This signal appears furthest downfield, characteristic of an ester carbonyl group.

-

Triazole Ring Carbons (C3 and C5): Two signals are expected for the carbon atoms of the triazole ring.[12] The carbon atom attached to the chlorine (C5) will be influenced by the electronegativity of the halogen. The carbon attached to the carboxylate group (C3) will also have a characteristic downfield shift.

-

Ethyl Group Carbons (CH₂ and CH₃): The methylene carbon (CH₂) will appear further downfield than the methyl carbon (CH₃), consistent with its proximity to the electronegative oxygen atom of the ester.

Advanced 2D NMR Techniques (HSQC/HMBC)

Two-dimensional NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules.[13]

5.1 HSQC Analysis

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[14][15] For this compound, the HSQC spectrum will show:

-

A correlation between the methylene proton quartet and the methylene carbon signal.

-

A correlation between the methyl proton triplet and the methyl carbon signal. This confirms the C-H connectivity within the ethyl group.

5.2 HMBC Analysis

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds.[15][16] This is particularly useful for identifying quaternary carbons (carbons with no attached protons). Key expected HMBC correlations include:

-

Correlations from the methylene protons (CH₂) to the carbonyl carbon (C=O) and the C3 carbon of the triazole ring.

-

Correlations from the methyl protons (CH₃) to the methylene carbon (CH₂). These long-range correlations provide unambiguous evidence for the connectivity of the ethyl carboxylate group to the triazole ring.

5.3 Experimental Workflow

The logical flow for a comprehensive NMR analysis involves proceeding from simple 1D experiments to more complex 2D experiments for complete structural verification.

Data Summary

The following table summarizes the expected NMR data for this compound in DMSO-d₆.

Table 1: Summary of ¹H and ¹³C NMR Data

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |

| N-H | Broad singlet | s | - | - |

| C=O | - | - | ~160 | -CH₂- |

| Triazole C3 | - | - | Downfield | -CH₂- |

| Triazole C5 | - | - | Downfield | - |

| -OCH₂CH₃ | Quartet | q | ~62 | C=O, C3, -CH₃ |

| -OCH₂CH₃ | Triplet | t | ~14 | -CH₂- |

Note: Exact chemical shifts can vary slightly based on experimental conditions.

Conclusion

The comprehensive spectroscopic characterization of this compound using a combination of ¹H, ¹³C, and 2D NMR techniques provides an unambiguous confirmation of its molecular structure. The interpretation of chemical shifts, multiplicities, and through-bond correlations from HSQC and HMBC spectra allows for the complete assignment of all proton and carbon signals. This detailed analysis, grounded in established spectroscopic principles and supported by appropriate experimental protocols, serves as an essential reference for scientists engaged in the synthesis and application of novel triazole-based compounds in drug discovery and development.

References

- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.

- Taylor & Francis Online. (n.d.). NMR spectral, DFT and antibacterial studies of triazole derivatives.

- American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2025.

- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.

- Royal Society of Chemistry. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- University of Regensburg. (n.d.). Chemical shifts.

- University of Bath. (n.d.). H NMR Spectroscopy.

- ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?.

- Journal of Pharmaceutical Research International. (2022, October 12). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives.

- ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.

- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.

- MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.

- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.

- ResearchGate. (2025). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.

- MDPI. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination.

- ResearchGate. (n.d.). Synthesis of 1,2,4-triazole-3(5)-carboxylates 1.

-

SciELO. (n.d.). 1H-[1][3][13]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from

- The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1.

-

ResearchGate. (n.d.). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[1][3][6]triazole-3-carboxylic acid ethyl ester. Retrieved from

- Echemi. (n.d.). This compound.

- ChemSynthesis. (2025, May 20). ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate.

- ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) 13C NMR spectrum.

- ResearchGate. (2025). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dspace.ncl.res.in [dspace.ncl.res.in]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. acdlabs.com [acdlabs.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. 1,2,4-Triazole(288-88-0) 13C NMR spectrum [chemicalbook.com]

- 13. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. researchgate.net [researchgate.net]

Exploratory reactions of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

An In-Depth Technical Guide to the Exploratory Reactions of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the 1,2,4-triazole ring system is a privileged scaffold, appearing in numerous clinically significant agents, including antifungal and anticancer drugs.[1][2][3][4] this compound emerges as a particularly valuable building block due to its trifunctional nature. It possesses three distinct, orthogonally reactive sites: a readily displaceable chloro group at the C5 position, a versatile ethyl ester at the C3 position, and an acidic N-H proton on the triazole ring. This unique combination allows for sequential and regioselective modifications, making it an ideal starting point for constructing diverse molecular libraries aimed at identifying novel therapeutic leads.

This guide provides a comprehensive exploration of the reactivity of this scaffold, moving beyond simple procedural lists to explain the underlying mechanistic principles and strategic considerations that guide experimental design. The protocols described herein are designed to be robust and self-validating, grounded in established chemical principles.

| Property | Value |

| Molecular Formula | C₅H₆ClN₃O₂[5][6] |

| Molecular Weight | 175.58 g/mol [6] |

| CAS Number | 774608-88-7[6] |

| Boiling Point | 337°C at 760 mmHg[6] |

| Density | 1.456 g/cm³[6] |

| Appearance | White powder solid (typical)[7] |

| Table 1: Physicochemical Properties of this compound. |

Part 1: Reactions at the C5-Chloro Position: Gateway to Molecular Diversity

The C5 position of the 1,2,4-triazole ring is electron-deficient, a consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen atoms.[7] This inherent electronic property makes the attached chlorine atom an excellent leaving group, predisposing this site to two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism for substitution at the C5-chloro position is the SNAr pathway. This process involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. The choice of base and solvent is critical and is often dictated by the pKa of the incoming nucleophile.

Caption: General workflow for SNAr at the C5 position.

1.1.1 Experimental Protocol: Synthesis of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate

This protocol details the displacement of the C5-chloro group with an amino group, a common transformation for introducing a key pharmacophore.

Materials:

-

This compound

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Sealed reaction vessel (pressure tube)

-

Stir plate with heating

Procedure:

-

To a pressure tube, add this compound (1.0 eq).

-

Add ethanol to dissolve the starting material (approx. 5 mL per gram of starting material).

-

Add an excess of aqueous ammonia (10-20 eq).

-

Seal the vessel tightly. Caution: The reaction will generate pressure upon heating. Ensure the vessel is rated for the intended temperature and pressure.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction vessel to room temperature, then to 0°C in an ice bath before carefully opening.

-

Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.[8]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions represent a powerful method for forming C-C, C-N, and C-O bonds, significantly expanding the accessible chemical space.[9] The chloro-triazole is a competent electrophilic partner in many of these transformations. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is particularly noteworthy for its operational simplicity and broad functional group tolerance.[10]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

1.2.1 Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a condenser and magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100°C under the inert atmosphere.

-

Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the mixture to room temperature.

-

Dilute the reaction with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue via column chromatography on silica gel to afford the pure product.

Part 2: Transformations of the C3-Ethyl Carboxylate Group

The ethyl ester at the C3 position is a versatile handle for introducing further diversity, primarily through hydrolysis to the carboxylic acid, which can then be coupled to form amides, or through direct conversion to amides or reduction to an alcohol.

Saponification to the Carboxylic Acid

Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental step, creating an intermediate that is primed for amide bond formation.[11]

2.1.1 Experimental Protocol: Synthesis of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

Materials:

-

This compound

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Solvent (e.g., Tetrahydrofuran (THF)/Water mixture)

-

Hydrochloric Acid (HCl), 1N solution

-

Stir plate

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).

-

Add an aqueous solution of LiOH (1.5-2.0 eq) to the mixture.

-

Stir vigorously at room temperature. Monitor the reaction by TLC until the starting ester is no longer visible (typically 1-4 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl.

-

A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3x).

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield the product.

Amide Bond Formation

Amide bonds are a cornerstone of pharmaceuticals. Converting the ester or the derived carboxylic acid into an amide is a critical value-adding reaction. While direct aminolysis of the ester is possible, it often requires harsh conditions like microwave heating.[12] A more general and milder approach involves a two-step sequence: saponification followed by a standard coupling reaction.

Caption: Two-step workflow for amide synthesis.

2.2.1 Experimental Protocol: Two-Step Amide Synthesis

Materials:

-

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid (from protocol 2.1.1)

-

Desired amine (1.1 eq)

-

Coupling reagent (e.g., HATU, EDC/HOBt)

-

Organic base (e.g., DIPEA, Et₃N)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Inert atmosphere setup

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent under an inert atmosphere.

-

Add the coupling reagent (1.1-1.2 eq) and the organic base (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete as monitored by LC-MS (typically 2-12 hours).

-

Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate), wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a demonstrably powerful and versatile scaffold. The distinct reactivity of its three functional sites enables a logical and systematic approach to the synthesis of complex, highly functionalized molecules. The exploratory reactions detailed in this guide—nucleophilic substitution, cross-coupling, hydrolysis, and amidation—form the fundamental toolbox for any researcher working with this building block.

Future investigations could focus on expanding the scope of cross-coupling partners, exploring late-stage derivatization of the triazole N-H, and applying these synthetic strategies to the creation of targeted libraries for high-throughput screening in drug development programs. The continued exploration of this scaffold's chemistry is certain to yield novel compounds with significant biological and material applications.

References

- ResearchGate. (2025). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides.

- ResearchGate. (2025). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates.

- MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.

- ResearchGate. (n.d.). Synthesis of 1,2,4-triazole-3(5)-carboxylates 1.

- PubChem. (n.d.). This compound.

- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- Echemi. (n.d.). This compound.

- ResearchGate. (2025). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids.

- ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.

- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).

- ResearchGate. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION OF CHLOROQUINOLINES WITH 1,2,4-TRIAZOLE. I. SYNTHESIS OF 4-(1H-1,2,4-TRIAZOL-1-YL)QUINOLINES.

- PMC - PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.

- ResearchGate. (2025). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach.

- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.

- ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.

- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).

- NIH. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.

- ChemSynthesis. (2025). ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate.

- ResearchGate. (2025). Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions.

- RSC Publishing. (n.d.). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts.

- Sapphire Bioscience. (n.d.). This compound.

- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.

- International Journal of Pharmaceutical Research and Applications. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives.

- PMC - NIH. (n.d.). Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate.

- Arabian Journal of Chemistry. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential.

- ResearchGate. (2025). (PDF) The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole.

- RSC Publishing. (2022). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst.

- PMC - NIH. (n.d.). Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides.

- PMC - NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.

-

CymitQuimica. (n.d.). Ethyl 5-oxo-4,5-dihydro-1H-[10][13][14]triazole-3-carboxylate. Retrieved from CymitQuimica.

- EvitaChem. (n.d.). Buy Ethyl 5-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate (EVT-13805013).

- PMC - NIH. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

Sources

- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 4. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C5H6ClN3O2 | CID 52987580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

An In-Depth Technical Guide to Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in numerous FDA-approved drugs.[1][2][3] This prevalence is due to the triazole ring's unique electronic properties, metabolic stability, and its capacity for hydrogen bonding, which facilitates strong interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectral characteristics, synthesis, and chemical reactivity, thereby offering a foundational understanding for researchers aiming to leverage this versatile building block in their work.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in experimental settings, dictating everything from appropriate solvents to reaction conditions. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 774608-88-7 | [4][5] |

| Molecular Formula | C₅H₆ClN₃O₂ | [4][6] |

| Molecular Weight | 175.58 g/mol | [4] |

| Appearance | White to off-white solid/powder | [7] (Typical for related compounds) |

| Boiling Point | 337°C at 760 mmHg | [4] |

| Density | 1.456 g/cm³ | [4] |

| Refractive Index | 1.545 | [4] |

| Solubility | Soluble in polar organic solvents like ethanol, DMSO, and DMF. Highly soluble in water.[2] | [2] |

| pKa | The N-H proton is acidic, with a pKa generally around 10 for 1,2,4-triazoles. | [2] |

Structural Elucidation & Spectral Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Understanding its expected spectral signature is crucial for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic. Key signals would include a quartet around 4.50 ppm corresponding to the methylene protons (-OCH₂) of the ethyl group, a triplet around 1.45 ppm for the methyl protons (-CH₃), and a broad singlet at a lower field (often >10 ppm) for the acidic N-H proton of the triazole ring.[8] The specific chemical shifts can vary based on the solvent used.

-

¹³C NMR: The carbon spectrum would show distinct signals for each carbon environment: the ester carbonyl (C=O) typically appears around 160 ppm, the two distinct aromatic carbons of the triazole ring would resonate between 140-150 ppm, the methylene carbon (-OCH₂) near 62 ppm, and the methyl carbon (-CH₃) around 14 ppm.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Characteristic absorption bands would include:

-

A broad peak around 3100-3300 cm⁻¹ for the N-H stretch.

-

A strong, sharp peak around 1720-1740 cm⁻¹ for the C=O stretch of the ester.

-

Several peaks in the 1400-1600 cm⁻¹ region corresponding to C=N and C-N stretching vibrations within the triazole ring.[3][11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) at m/z 175.58.[4] Common fragmentation pathways could involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl carboxylate moiety.[3]

Caption: Workflow for Spectroscopic Characterization.

Synthesis and Chemical Reactivity

The utility of this compound in drug development stems from its straightforward synthesis and the versatile reactivity of its functional groups.

Synthetic Approach

While multiple routes to substituted 1,2,4-triazoles exist, a common and effective method involves the cyclocondensation of acylhydrazides.[8] A plausible synthesis for this specific molecule would start from an appropriate precursor, followed by cyclization and chlorination steps.

Generalized Experimental Protocol:

-

Formation of Acylamidrazone: A carboxylic acid hydrazide is reacted with an imidate, such as ethyl carbethoxyformimidate, in a suitable solvent like ethanol. This condensation reaction is typically performed at room temperature.[8]

-

Cyclization: The resulting acylamidrazone intermediate is then cyclized to form the triazole ring. This is often achieved by heating the reaction mixture, sometimes in a high-boiling point solvent like diphenyl ether, to drive the intramolecular dehydration.[8]

-

Chlorination: If the synthesis starts from a precursor with a hydroxyl or amino group at the 5-position, a subsequent chlorination step using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would be necessary to install the chloro substituent.

Caption: Plausible Synthetic Pathway.

Chemical Reactivity

The molecule possesses three key reactive sites, making it an exceptionally versatile scaffold for building molecular diversity.

-

5-Chloro Group: The chlorine atom is a good leaving group, making the C5 position susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of a wide array of nucleophiles (amines, thiols, alcohols, etc.) to generate diverse libraries of 5-substituted triazoles. This is the most powerful feature for derivatization.

-

3-Ester Group: The ethyl ester is a classic functional group that can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled to form amides or other esters. It can also be directly converted to amides via aminolysis.

-

1-NH Group: The triazole N-H proton is acidic and can be deprotonated with a base.[2] The resulting anion is a potent nucleophile that can be readily alkylated or acylated at the N1 position, providing another axis for structural modification.[2]

Caption: Functional Group Reactivity Map.

Applications in Drug Discovery

The structural features of this compound make it an ideal starting point for drug discovery campaigns. The triazole core acts as a rigid scaffold that correctly orients substituents for interaction with protein binding sites. The dual functionality of the chloro and ester groups allows for the systematic and independent modification of two different positions on the molecule. This "two-handle" approach is highly valuable for structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to optimize its biological activity and properties.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in the pharmaceutical sciences. Its well-defined physicochemical properties, predictable spectral characteristics, and highly tractable reactivity make it an invaluable building block. For researchers and drug development professionals, a thorough understanding of these core attributes is the first step toward unlocking its potential in the synthesis of novel therapeutic agents.

References

Sources

- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. ijsr.net [ijsr.net]

- 4. echemi.com [echemi.com]

- 5. 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 774608-88-7 [chemicalbook.com]

- 6. This compound | C5H6ClN3O2 | CID 52987580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. ijbr.com.pk [ijbr.com.pk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (CAS Number: 774608-88-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate, with the CAS number 774608-88-7, is a heterocyclic compound that belongs to the triazole family. Triazoles are a significant class of nitrogen-containing heterocycles that are integral to the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2][3] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this specific triazole derivative, alongside information for its procurement.

Chemical Identity and Physicochemical Properties

This compound is characterized by a five-membered triazole ring substituted with a chlorine atom, an ethyl carboxylate group, and a hydrogen atom. These functional groups are pivotal to its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 774608-88-7 | [4][5] |

| Molecular Formula | C5H6ClN3O2 | [4] |

| Molecular Weight | 175.58 g/mol | [4] |

| Density | 1.456 g/cm³ | [4] |

| Boiling Point | 337°C at 760 mmHg | [4] |

| Flash Point | 157.6°C | [4] |

| Refractive Index | 1.545 | [4] |

| InChI Key | WBHBIABCHFSRAJ-UHFFFAOYSA-N | [4] |

| Synonyms | 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID ETHYL ESTER, 1H-1,2,4-Triazole-3-carboxylic acid, 5-chloro-, ethyl ester | [4] |

While specific experimental data on the biological activity and mechanism of action for this compound are not extensively documented in publicly available literature, the broader family of 1,2,4-triazole derivatives is renowned for a wide spectrum of pharmacological activities. These include antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The biological effects of triazoles are often attributed to their ability to interact with metalloenzymes, leveraging the nitrogen atoms of the triazole ring to coordinate with metal ions in the active sites of these enzymes.

Synthesis and Reactivity

The synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates can be achieved through the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[6] This approach is a key method for creating the core triazole structure, which can then be further modified.

Caption: General synthesis pathway for 5-substituted ethyl 1,2,4-triazole-3-carboxylates.

The chloro- and ethyl carboxylate- moieties on the triazole ring of the title compound offer versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules for drug discovery and agrochemical research.

Potential Applications in Research and Development

Given the established biological activities of the triazole scaffold, this compound serves as a key building block for the synthesis of novel bioactive compounds.[6] Researchers can utilize this compound as a starting material to explore new chemical space in the quest for more effective and safer therapeutic agents and crop protection chemicals. Its utility as a research chemical is highlighted by its availability from various suppliers.[7]

Safety and Handling

-

Handling: Work in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Suppliers

This compound is available from a number of chemical suppliers catering to the research and development community. A selection of these suppliers is listed below.

Table 2: Selected Suppliers of this compound

| Supplier | Location | Website |

| HANGZHOU TIANYE CHEMICALS CO., LTD | China | [4] |

| Sapphire Bioscience | Australia | [7] |

| CymitQuimica | Spain | |

| CHIRALEN | USA | |

| Oakwood Chemical | USA | [Link] |

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of medicinal chemistry and agrochemical research. While direct biological data for this specific compound is limited, the well-established and diverse activities of the broader triazole class underscore its importance as a scaffold for the development of novel, biologically active molecules. Further research into the specific properties and applications of this compound is warranted to fully unlock its potential.

References

-

PubChem. This compound. Available from: [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

-

ResearchGate. Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

- Google Patents. Process for preparing 1,2,4-triazole-3-carboxamides.

-

Der Pharma Chemica. Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based. Available from: [Link]

-

ScienceDirect. 5-Amino-1,2,4-triazole-3-carboxamide homologues and their biological potential. Available from: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available from: [Link]

- Google Patents. Process for the preparation of 1,2,4-triazole derivatives useful as medicaments.

-

ResearchGate. Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications. Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Available from: [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available from: [Link]

-

PubChem. Triazole antifungal agents. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary. Available from: [Link]

-

PMC - NIH. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

-

PMC - NIH. Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]. Available from: [Link]

- Google Patents. Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

Oakwood Chemical. Ethyl 1H-1,2,3-triazole-4-carboxylate. Available from: [Link]

-

PubChemLite. Ethyl 5-[hydroxy(phenyl)methyl]-1h-1,2,4-triazole-3-carboxylate. Available from: [Link]

Sources

An In-Depth Technical Guide on the Tautomeric Forms of 1,2,4-Triazole and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, largely due to its diverse biological activities which include antimicrobial, anti-inflammatory, and anticancer properties.[1] The functionality of molecules incorporating this heterocycle is critically dependent on their structural dynamics, particularly prototropic tautomerism. This guide provides a comprehensive examination of the tautomeric forms of 1,2,4-triazole, focusing on the core principles of their stability, the factors influencing tautomeric equilibrium, and the advanced methodologies employed for their characterization.

Introduction to Tautomerism in 1,2,4-Triazoles

1,2,4-triazole is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms.[2] Prototropic tautomerism in the 1,2,4-triazole ring involves the migration of a proton between the nitrogen atoms.[1][3] This dynamic equilibrium results in the existence of multiple isomers, primarily the 1H, 2H, and 4H tautomers, distinguished by the position of the hydrogen atom on the nitrogen atoms of the ring.[2] For the unsubstituted 1,2,4-triazole, two principal tautomeric forms are considered: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[4][5] A third, generally less stable tautomer, 2H-1,2,4-triazole, is also a consideration, particularly in substituted derivatives.

The stability and prevalence of these tautomers are of paramount importance as they dictate the molecule's three-dimensional structure, hydrogen bonding capabilities, electronic distribution, and lipophilicity.[1] Consequently, understanding and predicting the dominant tautomeric form is a critical aspect of drug design and the development of new materials.

The Tautomeric Forms of 1,2,4-Triazole

The fundamental tautomeric equilibrium in the 1,2,4-triazole ring system is illustrated below. This process, known as annular tautomerism, involves the migration of a proton among the nitrogen atoms of the heterocyclic ring.[1]

Caption: Prototropic tautomerism in the 1,2,4-triazole ring.

In addition to annular tautomerism, substituted 1,2,4-triazoles can exhibit other forms of tautomerism. For instance, 1,2,4-triazol-5-one derivatives can undergo keto-enol tautomerism, while their sulfur analogs, 1,2,4-triazole-5-thiones, exist in a thione-thiol equilibrium.[1] Quantum chemical calculations have indicated that for 1,2,4-triazole-3-thione and its derivatives, the thione form is the more predominant and stable species in the gas phase.[1]

Relative Stability of 1,2,4-Triazole Tautomers

The relative stability of the 1,2,4-triazole tautomers is a subject of extensive experimental and computational investigation. The consensus from these studies is a clear hierarchy in their thermodynamic stability.

Unsubstituted 1,2,4-Triazole

For the parent 1,2,4-triazole, both experimental and computational studies consistently demonstrate that the 1H-tautomer is the most stable form .[1][2] Experimental evidence from microwave spectroscopy has confirmed the predominance of the unsymmetrical 1H-tautomer in the vapor phase.[3][6] Neutron diffraction studies have also identified the 1H-form in the crystalline state.[3]

Computational studies further reinforce these findings, with calculations showing the 1H-form to be more stable than the 4H-tautomer by more than 6 kcal/mol.[3] This enhanced stability of the 1H-tautomer is often attributed to reduced repulsion between the lone pairs of electrons on the adjacent nitrogen atoms compared to the 4H-tautomer.[3] The 2H-tautomer is generally considered the least stable of the three.

| Tautomer | Relative Energy (kcal/mol) | Method | Reference |

| 1H-1,2,4-triazole | 0.0 | Computational | [3] |

| 4H-1,2,4-triazole | > 6.0 | Computational | [3] |

| 2H-1,2,4-triazole | Higher than 4H | Computational |

Factors Influencing Tautomeric Stability

The delicate equilibrium between tautomeric forms can be significantly influenced by a variety of factors.[1]

-

Substituent Effects: The nature and position of substituents on the triazole ring play a crucial role in determining the predominant tautomer.[2][3] Electron-donating and electron-withdrawing groups can alter the electron density distribution within the ring, thereby stabilizing or destabilizing certain tautomeric forms.[2][7] For instance, in 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen atom tends to attach to the nitrogen atom (position 1 or 2) that is closer to the more electron-releasing substituent.[3][7] In the case of 3-amino-5-(het)aryl-1,2,4-triazoles, the molecules are found to exist in the 1H and 2H forms, with the 4H form not being observed in either the solid state or in solution.[3] The thermodynamic stability of the 2H form increases with the electron-withdrawing properties of the substituents.[3]

-

Solvent Effects: The polarity of the solvent can have a profound impact on the tautomeric equilibrium.[8] Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.[8][9] Computational studies have demonstrated that the relative stability of tautomers can even be reversed when transitioning from the gas phase to a polar solvent.[8]

-

Intramolecular Hydrogen Bonding: The possibility of forming intramolecular hydrogen bonds between the triazole ring and a substituent can also influence tautomer stability.[10][11] For example, in certain substituted triazoles, an intramolecular hydrogen bond can lock the molecule into a specific tautomeric conformation.[11]

Methodologies for Tautomer Characterization

A multi-faceted approach that combines spectroscopic techniques with computational modeling is typically necessary to unambiguously determine the predominant tautomeric form and to study the dynamics of the equilibrium.[1][2]

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for investigating tautomeric equilibria in solution.[2][12] The chemical shifts of ¹H, ¹³C, and ¹⁵N are highly sensitive to the electronic environment of the nuclei, which differs between tautomers.[12] For example, the chemical shift of the N-H proton is particularly informative for distinguishing between different tautomers.[2] Two-dimensional NMR experiments, such as HMBC and HSQC, are invaluable for the structural assignment of the major tautomer.[2]

X-Ray Crystallography: Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[13][14] This technique yields a precise three-dimensional model of the molecule, revealing exact bond lengths and the positions of all atoms, including the tautomeric hydrogen.[13] This information is crucial for validating computational models and for understanding intermolecular interactions in the crystalline phase.[13]

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy: IR spectroscopy is useful for identifying functional groups that are characteristic of different tautomers, such as C=S stretching in thione forms.[1][2] UV/Vis spectroscopy can distinguish between tautomers based on their different electronic transitions, with the absorption maxima (λmax) being indicative of the predominant form in solution.[2][3]

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers.[3][7] These methods allow for the calculation of thermodynamic parameters such as Gibbs free energy (ΔG) and electronic energy (ΔE) for each tautomer.[1]

Typical Computational Workflow:

Caption: Integrated workflow for the investigation of 1,2,4-triazole tautomerism.

Detailed Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

Objective: To determine the predominant tautomeric form of a substituted 1,2,4-triazole in solution.

Materials:

-

Substituted 1,2,4-triazole compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the 1,2,4-triazole derivative in a suitable volume of deuterated solvent (typically 0.6-0.7 mL) in an NMR tube.[12]

-

¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shift and integration of the N-H proton signal, as well as any substituent protons that may be affected by the tautomeric equilibrium.

-

¹³C NMR Spectroscopy: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are indicative of the electronic distribution and can help to distinguish between tautomers.[12]

-

¹⁵N NMR Spectroscopy: If feasible, acquire a ¹⁵N NMR spectrum. The nitrogen chemical shifts are highly sensitive to the position of the proton and provide direct evidence of the tautomeric form.

-

2D NMR Spectroscopy (HMBC, HSQC): Perform Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments to establish correlations between protons and carbons (and nitrogens, if applicable). These correlations are crucial for unambiguous assignment of the signals to a specific tautomer.

-

Data Analysis:

-

Compare the observed chemical shifts with values reported for similar compounds or with those predicted from DFT calculations for each possible tautomer.[12]

-

Use the integration of distinct signals in the ¹H NMR spectrum to quantify the relative populations of the different tautomers in the equilibrium mixture.[12]

-

Conclusion

The tautomerism of 1,2,4-triazoles is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery and materials science. The 1H-tautomer is generally the most stable form for the unsubstituted ring, but this preference can be modulated by substituents, solvent effects, and intramolecular interactions. A thorough understanding of these phenomena, achieved through a synergistic combination of advanced spectroscopic and computational methods, is essential for the rational design of novel 1,2,4-triazole-based molecules with desired properties.

References

- BenchChem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to Theoretical Calculations on the Stability of 1,2,4-Triazole Isomers.

-

ProQuest. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]

-

ResearchGate. (n.d.). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. [Link]

- BenchChem. (2025). Tautomeric Forms of Substituted 1,2,4-Triazole Compounds: An In-depth Technical Guide.

- A quantum chemical investigation of tautomerion forms of 4-phenyl-5-(4-hydroxyphenyl)-1,2,4-triazoline-3-thione. (n.d.).

- BenchChem. (n.d.). An In-depth Technical Guide to the Tautomeric Forms and Stability of 3,3'-Dithiobis(1H-1,2,4-triazole).

-

Scribd. (n.d.). Substituent Effects on Triazole Tautomerism. [Link]

-

Journal of the Chemical Society D. (n.d.). The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase. [Link]

- BenchChem. (n.d.). Tautomerism in 3-(phenoxymethyl)-4H-1,2,4-triazole: An In-depth Technical Guide.

-

ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]

-

PubMed. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. [Link]

-

ACS Publications. (n.d.). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. [Link]

-

Orbital: The Electronic Journal of Chemistry. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. [Link]

- BenchChem. (n.d.). Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide.

-

ResearchGate. (n.d.). Equilibrium of three prototropic tautomers of substituted 1,2,3-triazole-5-carbaldehyde oximes. [Link]

-

ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. [Link]

-

ResearchGate. (2025). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. [Link]

-

MDPI. (n.d.). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. [Link]

-

ResearchGate. (n.d.). Structure of 1,2,4-triazoles with atom numbering. [Link]

- BenchChem. (n.d.).

- A Comprehensive review on 1, 2,4 Triazole. (n.d.).

-

PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

ResearchGate. (n.d.). Solvent effect on the self-association of the 1,2,4-triazole: A DFT study. [Link]

-

ACS Publications. (n.d.). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. dspace.ncl.res.in [dspace.ncl.res.in]

A Senior Application Scientist's Guide to Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate: A Versatile Heterocyclic Building Block

Introduction: The Strategic Value of a Trifunctional Heterocycle

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate stands out as a preeminent building block, particularly for researchers in medicinal chemistry and agrochemical development. Its value lies in the orthogonal reactivity of its three key functional groups: a reactive chloro-substituent, a modifiable ethyl ester, and the biologically significant 1,2,4-triazole core. The chlorine atom at the C5 position serves as an excellent leaving group for nucleophilic substitution and a handle for transition-metal-catalyzed cross-coupling reactions. The ethyl carboxylate at C3 provides a gateway for conversion into amides, acids, and other derivatives. The triazole ring itself is a well-established pharmacophore, known to impart favorable properties such as metabolic stability, hydrogen bonding capability, and potent biological activity.[1][2] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this powerful synthetic intermediate.

Core Synthesis: Constructing the Triazole Framework

The synthesis of substituted ethyl 1,2,4-triazole-3-carboxylates is typically achieved through a cyclocondensation strategy. A common and efficient method involves the reaction of acylhydrazides with an appropriate C2 synthon, such as ethyl 2-ethoxy-2-iminoacetate.[3][4] The subsequent thermal-induced intramolecular condensation of the resulting intermediate yields the desired triazole ring.[3] For the specific synthesis of the 5-chloro derivative, a plausible and established route begins with the cyclocondensation of oxalyl chloride mono-hydrazide with an imidate, followed by a chlorination step.

Experimental Protocol: Synthesis of Ethyl 1,2,4-Triazole-3-Carboxylates

A general, two-step procedure for analogous compounds is described below, which serves as a foundational method for accessing the core triazole structure.[4][5]

-

Formation of the Acylamidrazone Intermediate:

-

To a solution of ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.0 eq) in ethanol, add triethylamine (1.2 eq) at room temperature.

-

Add the desired acylhydrazide (1.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

The precipitated product, an ethyl 2-(2-acylhydrazono)-2-aminoacetate, is collected by filtration, washed with cold ethanol, and used in the next step without further purification.

-

-

Cyclization to the 1,2,4-Triazole:

-

Suspend the crude intermediate from the previous step in a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to reflux (approx. 259 °C) for a short period (typically 1-5 minutes) to induce intramolecular cyclization and dehydration.

-

Allow the reaction mixture to cool to approximately 40°C.

-

The precipitated ethyl 5-substituted-1H-1,2,4-triazole-3-carboxylate is collected by filtration.

-

The crude product is washed thoroughly with hexane and recrystallized from a suitable solvent like toluene to afford the pure compound.

-

Note: For the title compound, subsequent chlorination of the 5-hydroxy tautomer would be required.

The Chemistry of a Privileged Scaffold: Reactions and Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and selective modifications.

Nucleophilic Aromatic Substitution (SNAr) at C5

The electron-withdrawing nature of the triazole ring and the adjacent ester group activates the C5 position, making the chloro substituent an excellent leaving group for nucleophilic aromatic substitution. This reaction is a cornerstone for introducing diverse functionalities.

-

Causality: The reaction proceeds via a Meisenheimer-like intermediate, where the attack of a nucleophile forms a resonance-stabilized anionic σ-complex. The subsequent loss of the chloride ion restores the aromaticity of the triazole ring. This pathway allows for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles.[6][7]

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

Derivatization of the C3-Ester Group

The ethyl carboxylate moiety is a versatile functional group that can be readily transformed to introduce key structural motifs found in bioactive molecules.

-

Hydrolysis: Saponification with a base like NaOH or LiOH in an aqueous/alcoholic solvent system cleanly converts the ester to the corresponding carboxylic acid.

-

Amidation: The ester can be directly converted to a primary amide by treatment with a concentrated solution of ammonia in methanol. A[8]lternatively, the carboxylic acid intermediate can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse library of secondary and tertiary amides. This transformation is particularly relevant for creating analogs of the antiviral drug Ribavirin, which features a primary carboxamide group.

Caption: Synthetic pathways for modifying the C3-ester group.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the key transformations of this compound.

| Reaction Type | Reagents & Conditions | Substrate Scope | Typical Yield | Reference |

| Nucleophilic Substitution | R-NH₂, K₂CO₃, DMF, 80-100 °C | Primary/Secondary Amines, Phenols, Thiols | 70-95% | |

| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | Aryl & Heteroaryl Boronic Acids | 65-90% | |

| Ester Hydrolysis | NaOH or LiOH, EtOH/H₂O, rt | - | >90% | General Knowledge |

| Ester Amidation | 1. NaOH, H₂O 2. R₂NH, HATU, DIPEA, DMF | Primary & Secondary Amines | 75-95% (2 steps) |